molecular formula C16H13N5O3 B2686755 N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzofuran-2-carboxamide CAS No. 2034325-40-9

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzofuran-2-carboxamide

Cat. No.: B2686755
CAS No.: 2034325-40-9
M. Wt: 323.312
InChI Key: JSFCROWLQWBZPY-UHFFFAOYSA-N
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Description

N-((6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzofuran-2-carboxamide is a high-purity chemical compound designed for preclinical research and development. This molecule features a [1,2,4]triazolo[4,3-b]pyridazine core structure, a privileged scaffold in medicinal chemistry known for its diverse biological activities and potential as a building block for novel therapeutic agents . The structural motif incorporates a 6-methoxy group and a benzofuran-2-carboxamide moiety linked via a methylene bridge, presenting a complex heterocyclic system for structure-activity relationship (SAR) studies. The [1,2,4]triazolo[4,3-b]pyridazine scaffold is of significant interest in pharmaceutical research, with analogous compounds being investigated for various biological applications . Related chemical structures have been explored for their potential interactions with enzymatic targets and cellular pathways . The integration of the benzofuran moiety further enhances the molecular complexity and drug-like properties of this compound, making it a valuable intermediate for researchers in drug discovery. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for human, veterinary, or personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O3/c1-23-15-7-6-13-18-19-14(21(13)20-15)9-17-16(22)12-8-10-4-2-3-5-11(10)24-12/h2-8H,9H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSFCROWLQWBZPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C(=NN=C2CNC(=O)C3=CC4=CC=CC=C4O3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Triazolopyridazine Core: This can be achieved by cyclization reactions involving hydrazine derivatives and appropriate diketones or ketoesters under acidic or basic conditions.

    Methoxylation: Introduction of the methoxy group can be performed using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.

    Coupling with Benzofuran: The benzofuran moiety can be introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions.

    Carboxamide Formation: The final step involves the formation of the carboxamide linkage, typically through the reaction of an amine with a carboxylic acid derivative (e.g., acid chloride or ester) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The benzofuran and triazolopyridazine rings can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzofuran and triazolopyridazine derivatives.

Scientific Research Applications

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzofuran-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in diseases such as cancer, inflammation, and neurological disorders.

    Biological Studies: Used as a probe to study biological pathways and mechanisms, especially those involving triazolopyridazine derivatives.

    Chemical Biology: Employed in the design of chemical tools for the modulation of biological systems.

    Industrial Applications: Potential use in the development of new materials or as intermediates in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biological pathways. For instance, it could inhibit a kinase involved in cell proliferation, thereby exerting anti-cancer effects. The exact pathways and molecular targets would depend on the specific application and the biological context.

Comparison with Similar Compounds

Triazolopyridazine Derivatives

Structural Similarities and Differences :
The compound shares its triazolopyridazine core with patented derivatives such as:

  • N-(1-((6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)methyl)cyclobutyl)cyclopropanesulfonamide (Patent EP): This analog replaces the benzofuran carboxamide with a cyclobutyl-sulfonamide group and incorporates a pyrrolo-fused triazolopyrazine system.
  • (S)-1-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)methyl)-6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine : Features a pyrrolidine-sulfonyl substituent instead of the benzofuran moiety.

Functional Implications :

  • The methoxy group at position 6 in the target compound may enhance solubility compared to non-polar substituents in analogs.
  • The benzofuran carboxamide could improve CNS penetration relative to bulkier sulfonamide or pyrrolidine groups in patented compounds, which are often designed for kinase inhibition .

Table 1: Structural Comparison of Triazolopyridazine Derivatives

Compound Name Core Structure Key Substituents Potential Application
Target Compound Triazolo[4,3-b]pyridazine 6-methoxy, benzofuran-2-carboxamide CNS therapeutics
Patent Analog 1 Pyrrolo-triazolopyrazine Cyclobutyl-sulfonamide Kinase inhibition
Patent Analog 2 Pyrrolo-triazolopyrazine Pyrrolidine-sulfonyl Kinase inhibition

Sulfonylurea Herbicides ()

Structural Contrast: Sulfonylureas like cinosulfuron and azimsulfuron share sulfonamide and heterocyclic cores (e.g., triazine or pyrimidine) but differ fundamentally from the target compound:

  • Core : Sulfonylureas feature urea-linked sulfonamide and pyrimidine/triazine systems, whereas the target compound has a triazolopyridazine-carboxamide scaffold.
  • Functional Groups : Sulfonylureas prioritize sulfonamide and methoxy groups for herbicidal activity (e.g., acetolactate synthase inhibition), while the target’s benzofuran carboxamide suggests medicinal applications .

Table 2: Comparison with Sulfonylurea Herbicides

Compound Name Core Structure Key Substituents Application
Target Compound Triazolopyridazine + benzofuran Methoxy, carboxamide Pharmaceuticals
Cinosulfuron Triazine + sulfonamide Methoxyethoxy Herbicide
Azimsulfuron Pyrimidine + sulfonamide Tetrazolyl Herbicide

1,4-Dihydropyridine Derivatives ()

Structural Divergence: Compounds like AZ331 and AZ257 are 1,4-dihydropyridines with thioether and cyano substituents. These differ from the target compound in:

  • Core : 1,4-dihydropyridine vs. triazolopyridazine.
  • Functionality : Dihydropyridines often act as calcium channel blockers (e.g., nifedipine analogs), whereas the triazolopyridazine-benzofuran system may target enzymes or receptors via hydrogen bonding (carboxamide) and π-π interactions (benzofuran) .

Table 3: Comparison with 1,4-Dihydropyridines

Compound Name Core Structure Key Substituents Application
Target Compound Triazolopyridazine + benzofuran Methoxy, carboxamide CNS/Enzyme targeting
AZ331 1,4-Dihydropyridine Cyano, furyl Calcium channel modulation
AZ257 1,4-Dihydropyridine Bromophenyl, thioether Calcium channel modulation

Biological Activity

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzofuran-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure combining a methoxy-substituted triazolo-pyridazine core with a benzofuran moiety, which may enhance its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C16H15N5O3C_{16}H_{15}N_{5}O_{3}, and it has a molecular weight of approximately 313.33 g/mol. The presence of the triazole ring contributes to its structural diversity and potential interactions with biological targets.

The mechanism of action for this compound involves its interaction with various molecular targets, particularly proteins involved in oncogenic pathways. Preliminary studies suggest that it may inhibit the activity of bromodomain and extra-terminal (BET) proteins, leading to the downregulation of oncogenes such as c-Myc. This inhibition can potentially disrupt cancer cell proliferation and survival.

Anticancer Properties

Research indicates that compounds containing triazolo and pyridazine rings exhibit significant anticancer activity. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines:

CompoundCell Line TestedIC50 (µM)Reference
Compound AMCF7 (breast cancer)3.79
Compound BNCI-H460 (lung cancer)12.50
Compound CHepG2 (liver cancer)17.82

These results suggest that the compound may possess significant cytotoxicity against specific cancer types.

Anti-inflammatory Activity

In addition to its anticancer properties, compounds with similar structures have been evaluated for anti-inflammatory effects. The presence of functional groups such as methoxy may contribute to these activities by modulating inflammatory pathways.

Case Studies

  • In Vitro Studies : A study conducted on various derivatives showed that compounds similar to this compound exhibited varying degrees of cytotoxicity in vitro against several tumor cell lines including MCF7 and A549.
    • Findings : Compounds demonstrated IC50 values ranging from 0.01 µM to 49.85 µM depending on the specific derivative and cell line tested.
  • In Vivo Studies : Animal models have been used to evaluate the efficacy of related compounds in reducing tumor size and improving survival rates in cancer-bearing mice. These studies often highlight the importance of further optimizing these compounds for enhanced therapeutic efficacy.

Q & A

Q. What synthetic methodologies are recommended for preparing N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzofuran-2-carboxamide?

  • Methodological Answer : A two-step approach is commonly employed for triazolo-pyridazine derivatives:

Condensation : React hydrazine derivatives (e.g., 2-hydrazinopyridine) with a benzofuran-2-carboxaldehyde analog in ethanol under acidic conditions (e.g., acetic acid). This forms a hydrazone intermediate.

Cyclization : Oxidize the intermediate using sodium hypochlorite (NaOCl) in ethanol to form the triazolo-pyridazine core. Yields for analogous syntheses reach 91% under optimized conditions .
Example : For a structurally similar compound, cyclization with NaOCl at room temperature for 3 hours achieved high purity .

  • Table 1 : Synthetic Conditions for Analogous Compounds
StepReagents/ConditionsYieldReference
CondensationEthanol, acetic acid, RT, 1 min91%
CyclizationNaOCl, ethanol, RT, 3 hr85%

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • 1H/13C NMR : Assign peaks to confirm substituent positions. For example, a methoxy group typically appears at δ 3.8–4.0 ppm in 1H-NMR, while aromatic protons in benzofuran resonate at δ 6.5–8.0 ppm .

  • FTIR : Identify carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .

  • HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₁₈H₁₄N₄O₃: 334.1556; observed: 334.1553) .

    • Table 2 : Key NMR Assignments for a Structural Analog
Proton/CarbonChemical Shift (δ, ppm)Assignment
OCH₃ (1H)3.84Methoxy group
Triazole C=N157.16Core structure
Benzofuran C=O165.2Carboxamide

Advanced Research Questions

Q. How can researchers optimize low yields during the cyclization step?

  • Methodological Answer :
  • Catalyst Screening : Test alternatives to NaOCl (e.g., trichloroisocyanuric acid, TCICA) for improved selectivity .
  • Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) may enhance reaction rates.
  • Temperature Control : Gradual heating (e.g., 40–60°C) can reduce side reactions. For example, TCICA in acetonitrile at 50°C increased yields by 15% in related syntheses .

Q. What structure-activity relationship (SAR) trends are observed for triazolo-pyridazine derivatives?

  • Methodological Answer :
  • Methoxy Substitution : The 6-methoxy group enhances solubility but may reduce target binding affinity due to steric hindrance. For example, analogs with electron-withdrawing groups (e.g., CF₃) at this position show higher activity .

  • Benzofuran Linkage : The methylene bridge between triazolo-pyridazine and benzofuran improves conformational flexibility, critical for receptor interactions .

    • Table 3 : Biological Activity of Structural Analogs
SubstituentTarget Activity (IC₅₀, nM)NotesReference
6-OCH₃250 ± 12Moderate inhibition
6-CF₃58 ± 5High potency

Q. How should researchers address discrepancies in reported biological data for this compound class?

  • Methodological Answer :
  • Assay Standardization : Validate protocols (e.g., cell lines, incubation times) to minimize variability. For example, conflicting IC₅₀ values may arise from differences in ATP concentrations in kinase assays.
  • Meta-Analysis : Compare data across studies focusing on substituent effects. A 2023 study resolved contradictions by correlating lipophilicity (logP) with membrane permeability .

Q. What computational strategies are used to model the compound’s interactions with biological targets?

  • Methodological Answer :
  • Docking Studies : Use software like AutoDock Vina to predict binding modes with kinases or GPCRs. Focus on the triazolo-pyridazine core as a hinge-binding motif.
  • MD Simulations : Run 100-ns molecular dynamics simulations to assess stability of the benzofuran moiety in hydrophobic pockets .

Safety and Handling

Q. What precautions are necessary for handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear flame-retardant lab coats, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particulates .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

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